methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate
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Overview
Description
Methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate is a synthetic organic compound that features a tetrazole ring, a benzoyl group, and a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc salts.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling with Beta-Alanine: The final step involves coupling the tetrazole-benzoyl intermediate with beta-alanine using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate can undergo various types of chemical reactions:
Reduction: The compound can be reduced to form amine derivatives, particularly at the benzoyl group.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Nitro derivatives of the tetrazole ring.
Reduction: Amine derivatives of the benzoyl group.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-L-methioninate
- N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide
Uniqueness
Methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate is unique due to its combination of a tetrazole ring, benzoyl group, and beta-alanine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C12H12ClN5O3 |
---|---|
Molecular Weight |
309.71 g/mol |
IUPAC Name |
methyl 3-[[4-chloro-2-(tetrazol-1-yl)benzoyl]amino]propanoate |
InChI |
InChI=1S/C12H12ClN5O3/c1-21-11(19)4-5-14-12(20)9-3-2-8(13)6-10(9)18-7-15-16-17-18/h2-3,6-7H,4-5H2,1H3,(H,14,20) |
InChI Key |
HNJQTJBCRNFCSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=N2 |
Origin of Product |
United States |
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